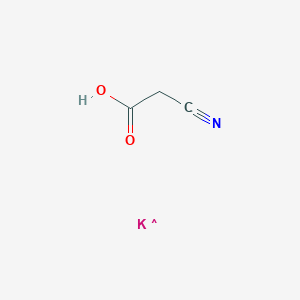

2-Cyanoacetic acid;potassium hydride

Description

2-Cyanoacetic Acid;Potassium Hydride refers to the potassium salt of 2-cyanoacetic acid, likely formed via deprotonation of the acid using potassium hydride (KH), a strong base.

- 2-Cyanoacetic Acid (C₃H₃NO₂) is a cyano-substituted carboxylic acid widely used in organic synthesis, particularly in Knoevenagel condensations and heterocycle formation .

- Potassium Hydride (KH) is a potent base that reacts violently with water, commonly employed in deprotonation reactions to generate reactive intermediates .

When combined, the resulting potassium 2-cyanoacetate (C₃H₂KNO₂, MW: ~123.16 g/mol) serves as a nucleophilic reagent in the synthesis of pharmaceuticals, agrochemicals, and materials. Its reactivity stems from the cyano group’s electron-withdrawing properties and the carboxylate’s solubility in polar solvents .

Properties

Molecular Formula |

C3H3KNO2 |

|---|---|

Molecular Weight |

124.16 g/mol |

InChI |

InChI=1S/C3H3NO2.K/c4-2-1-3(5)6;/h1H2,(H,5,6); |

InChI Key |

JAVKGXONURHHKT-UHFFFAOYSA-N |

Canonical SMILES |

C(C#N)C(=O)O.[K] |

Origin of Product |

United States |

Preparation Methods

Synthesis via Potassium Hydroxide in Ethanol

A well-documented and industrially relevant method for preparing 2-cyanoacetic acid potassium salt involves the reaction of ethyl cyanoacetate with potassium hydroxide in ethanol. This method is often used as a proxy for potassium hydride base-mediated deprotonation due to the similar strong basicity of potassium hydride.

- Ethanol (25 L) is placed in a glass vessel and stirred.

- Potassium hydroxide (1.576 kg, 39.4 mol) is added while cooling to room temperature.

- A solution of ethyl cyanoacetate (4.5 kg, 40 mol) in 10 L ethanol is added dropwise.

- The reaction mixture is stirred for 2 hours at approximately 20 °C.

- The reaction mixture is then spun dry, and the solid product is washed with a small amount of anhydrous ethanol.

- Drying at 50 °C yields 4.6 kg of potassium cyanoacetate with a molar yield of 93%.

| Parameter | Details |

|---|---|

| Starting material | Ethyl cyanoacetate (4.5 kg) |

| Base | Potassium hydroxide (1.576 kg) |

| Solvent | Ethanol (35 L total) |

| Temperature | Room temperature (~20 °C) |

| Reaction time | 2 hours |

| Yield | 93% |

| Product | Potassium cyanoacetate (4.6 kg) |

This method is referenced in the patent literature and chemical supplier data, confirming its reliability and scalability for industrial synthesis.

Use of Potassium Hydride for Deprotonation

Potassium hydride (KH) is a strong base commonly used in organic synthesis to deprotonate active methylene compounds like 2-cyanoacetic acid to form potassium salts or enolates.

- 2-Cyanoacetic acid is suspended or dissolved in an aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).

- Potassium hydride is added slowly under an inert atmosphere (e.g., nitrogen) to avoid moisture.

- The reaction is allowed to proceed at controlled temperatures (often 0-25 °C).

- The resulting potassium salt of 2-cyanoacetic acid is obtained as a solid or solution, depending on conditions.

This method is favored for its high reactivity and clean conversion but requires careful handling due to the pyrophoric nature of potassium hydride.

Comparative Analysis of Preparation Methods

Research Results and Observations

- The potassium salt of 2-cyanoacetic acid prepared via potassium hydroxide in ethanol is highly pure and obtained in high yield (93%), making it suitable for further synthetic applications.

- The cyanogenation method for cyanoacetic acid synthesis achieves yields up to 98.5% with effective purification, providing a reliable source of the acid prior to salt formation.

- Use of potassium hydride allows direct formation of the potassium salt with strong base conditions, often employed in organic synthesis for generating reactive intermediates.

- Reaction monitoring by techniques such as gas chromatography (GC) and chromatography separation ensures product purity and optimal reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Cyanoacetic acid undergoes various chemical reactions, including:

Condensation Reactions: The active hydrogen on C-2 can participate in condensation reactions to form various heterocyclic compounds.

Substitution Reactions: The nitrile and carboxylic acid groups can undergo substitution reactions with nucleophiles and electrophiles.

Potassium hydride, being a strong base, is commonly used in deprotonation reactions and can also act as a reducing agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Cyanoacetate

Potassium Cyanide (KCN)

Sodium Hydride (NaH)

Other Cyanoacetic Acid Derivatives

- Ethyl Cyanoacetate (C₅H₇NO₂): Ester derivative with higher volatility; used in perfumery and as a Michael acceptor .

- 2-Cyanoacetic Acid Hydrazide (C₃H₄N₃O): Forms pyrazole and pyrimidine heterocycles with anticancer activity (IC₅₀: 1–10 µM against HCT-116 cells) .

Research Findings

- Reactivity: KH-mediated deprotonation of 2-cyanoacetic acid enables efficient enolate formation, critical for C–C bond formation in nanocrystalline systems .

Q & A

Q. What are the optimal reaction conditions for deprotonation using potassium hydride in 2-cyanoacetic acid-mediated syntheses?

Potassium hydride (KH) acts as a strong base (pKa ~17) in organic synthesis, enabling deprotonation of weakly acidic substrates. For reactions involving 2-cyanoacetic acid, KH should be used in anhydrous, aprotic solvents like tetrahydrofuran (THF) under inert atmospheres (argon/nitrogen) to prevent hydrolysis. Typical molar ratios range from 1:1 to 1:2 (substrate:KH). Reaction temperatures should be maintained below 0°C to mitigate side reactions like polymerization of 2-cyanoacetic acid .

Example Protocol :

- Dissolve 2-cyanoacetic acid (1 mmol) in dry THF.

- Add KH (1.2 mmol) portion-wise at −10°C.

- Stir for 30 min before adding electrophilic reagents.

Q. How can interference from transition metals be minimized during hydride generation in analytical methods for cyanide-containing compounds?

Transition metals (e.g., Cu²⁺, Fe³⁺) interfere with hydride generation by reacting with potassium borohydride. To suppress interference:

- Add thiourea (0.5% w/v) and ascorbic acid (1% w/v) to chelate metals .

- Use masking agents like oxalic acid (2% w/v) in acidic media to stabilize the reaction environment .

Table 1 : Masking Agents for Common Interfering Metals

| Metal | Masking Agent | Concentration |

|---|---|---|

| Cu²⁺ | Thiourea + Ascorbic Acid | 0.5% + 1% |

| Fe³⁺ | Oxalic Acid | 2% |

| Ca²⁺ | EDTA | 0.1 M |

Q. What safety protocols are critical when handling potassium hydride and 2-cyanoacetic acid?

- Potassium Hydride : Store under mineral oil or inert gas. Use flame-resistant gloves and face shields. Neutralize spills with dry sand, followed by ethanol to quench residual KH .

- 2-Cyanoacetic Acid : Avoid inhalation; use fume hoods. Decomposes exothermically above 80°C—monitor reaction temperatures rigorously .

Advanced Research Questions

Q. How can contradictory data on hydride generation efficiency in cyanide analysis be resolved?

Discrepancies often arise from variable pH, borohydride concentration, or sample matrix effects. Mitigation strategies include:

- Standardizing reaction pH to 1.5–2.0 using HCl .

- Optimizing KBH₄ concentration (1–2% w/v) to balance sensitivity and noise .

- Validate methods using certified reference materials (e.g., NIST SRM 1643e) to confirm recovery rates (90–114%) .

Q. What methodologies improve yield in 2-cyanoacetic acid cyanoacetylation reactions?

- Catalyst Screening : Indium trichloride (10% wt.) in dioxane increases regioselectivity for heteroaromatic substrates .

- Solvent Effects : Refluxing in ethanol promotes tautomeric equilibria (keto-enol), enhancing product stability .

- Workup : Quench reactions in ice-cold water to precipitate products, followed by column chromatography (ethyl acetate/hexane, 1:3) for purification .

Q. How do steric and electronic factors influence the reactivity of potassium hydride in multicomponent reactions?

KH’s efficacy depends on substrate accessibility and electron-withdrawing groups (EWGs). For example:

- Electron-Deficient Substrates : KH deprotonates α-cyano carbonyl compounds (e.g., 2-cyanoacetic acid) efficiently due to EWGs lowering pKa.

- Steric Hindrance : Bulky substituents reduce reaction rates; use polar solvents (DMF) to enhance ion-pair separation .

Table 2 : Substrate Reactivity with KH

| Substrate | Relative Rate (vs. Benzene) |

|---|---|

| 2-Cyanoacetic Acid | 5.8 |

| Malononitrile | 4.2 |

| Ethyl Acetoacetate | 3.1 |

Methodological Guidance for Data Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.